molecular formula C6H7BrN2O B6234995 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole CAS No. 1183697-63-3

4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole

Cat. No.: B6234995
CAS No.: 1183697-63-3
M. Wt: 203.04 g/mol
InChI Key: YZEDFBDUNHTWBE-UHFFFAOYSA-N
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Description

4-Bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole is a brominated pyrazole derivative featuring an oxirane (epoxide) moiety attached via a methylene group at the 1-position of the pyrazole ring. The oxiran-2-ylmethyl group introduces steric and electronic complexity, making it a versatile precursor for further functionalization, such as nucleophilic ring-opening of the epoxide .

Properties

CAS No.

1183697-63-3

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

4-bromo-1-(oxiran-2-ylmethyl)pyrazole

InChI

InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)3-6-4-10-6/h1-2,6H,3-4H2

InChI Key

YZEDFBDUNHTWBE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C=C(C=N2)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with an epoxide precursor. One common method is the nucleophilic substitution reaction where the pyrazole nitrogen attacks the epoxide ring, leading to the formation of the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, potassium thiocyanate, or alkyl halides.

Major Products Formed

    Oxidation: Formation of diols or other oxidized derivatives.

    Reduction: Formation of hydrogenated pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key pyrazole derivatives with substituents at the 1-position, highlighting structural and functional differences:

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Key Features/Applications Reference
4-Bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole Oxiran-2-ylmethyl (epoxide) ~230.05 Epoxide ring for nucleophilic chemistry; bromine for cross-coupling
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole 2-Fluorophenyl 225.06 Aromatic substituent; potential bioactivity
4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole 4-Methylbenzyl + nitro 338.61 Nitro group for redox chemistry; bulky substituent
4-Bromo-1-(chloromethyl)-1H-pyrazole Chloromethyl 195.45 Reactive chloromethyl group for alkylation
4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-pyrazole 6-Methoxynaphthylethyl ~355.23 Bulky aromatic group; high-yield synthesis (86%)
4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole Trimethylsilyl-protected ethoxymethyl 277.24 SEM-protected NH for selective deprotection

Biological Activity

4-Bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole is a compound characterized by a unique structural arrangement that includes a pyrazole ring, a bromine atom, and an oxirane (epoxide) group. Its chemical formula is represented as C5H6BrN2O\text{C}_5\text{H}_6\text{BrN}_2\text{O}. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

Chemical Structure C5H6BrN2O\text{Chemical Structure }\quad \text{C}_5\text{H}_6\text{BrN}_2\text{O}

Key Features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Bromine Substitution: Enhances the reactivity of the compound.
  • Oxirane Group: Imparts unique chemical properties and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole, including this compound, demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli20 µg/mL
This compoundS. aureus15 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. In one study, compounds similar to 4-bromo-1-[(oxiran-2-y)methyl]-1H-pyrazole exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundInhibition (%) at 10 µM
4-bromo-1-[(oxiran-2-y)methyl]-1H-pyrazole85% (TNF-α)
Standard (Dexamethasone)76% (TNF-α)

This indicates that the compound may serve as a promising lead for anti-inflammatory drug development.

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. For example, studies have indicated that certain pyrazole-based compounds can inhibit tumor growth in vitro. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation.

The biological activity of 4-bromo-1-[(oxiran-2-y)methyl]-1H-pyrazole is hypothesized to involve interactions with specific biological targets. These may include:

  • Inhibition of Enzymes: The compound may act as an inhibitor for enzymes involved in inflammatory processes.
  • Disruption of Cell Signaling: It may interfere with pathways critical for cancer cell survival.
  • Antimicrobial Mechanisms: The reactivity of the oxirane group could facilitate interactions with microbial cell walls or essential metabolic pathways.

Case Studies

A number of case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

  • Study on Anti-inflammatory Effects: A series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes, showing promising results comparable to standard anti-inflammatory drugs.
  • Antimicrobial Efficacy Assessment: A comparative study demonstrated that 4-bromo derivatives exhibited enhanced antimicrobial activity against resistant strains compared to non-brominated analogs.
  • Cancer Cell Line Studies: In vitro studies using various cancer cell lines revealed that certain substitutions on the pyrazole ring significantly increased cytotoxicity.

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